BenchChemオンラインストアへようこそ!

L-826266

EP3 receptor prostanoid receptor binding affinity

Buy L-826266 for definitive EP3 antagonism in vascular/neurological research. Key differentiation: Distinct 5′-chloro substitution ensures higher functional potency (pA2=7.96) vs. L-798106 (pA2=7.58) [Input]. Critical to isolate EP3-mediated responses with slow, predictable kinetics. Highest selectivity window vs. EP4 (894-fold) eliminates off-target activity. Demand high-purity certified for reproducible seizure and vasoconstriction model data.

Molecular Formula C27H21BrClNO4S
Molecular Weight 570.9 g/mol
CAS No. 244101-03-9
Cat. No. B1674114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-826266
CAS244101-03-9
SynonymsL-826266;  L 826266;  L826266.
Molecular FormulaC27H21BrClNO4S
Molecular Weight570.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C27H21BrClNO4S/c1-34-25-12-10-23(28)17-26(25)35(32,33)30-27(31)13-9-22-16-24(29)11-8-21(22)15-18-6-7-19-4-2-3-5-20(19)14-18/h2-14,16-17H,15H2,1H3,(H,30,31)/b13-9+
InChIKeyDYXFUJYHEDGCLS-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-826266 (CAS 244101-03-9): A High-Affinity Selective EP3 Receptor Antagonist for Prostanoid Pathway Research


L-826266 (CAS 244101-03-9) is a synthetic organic compound belonging to the acyl-sulfonamide class, functioning as a potent and selective competitive antagonist of the prostaglandin E2 receptor subtype EP3 [1]. With a molecular formula of C27H21BrClNO4S and molecular weight of 570.9 g/mol, the compound exhibits high lipophilicity (calculated logP approximately 6.94) [2] . L-826266 is structurally defined as (2E)-N-[(5-bromo-2-methoxyphenyl)sulfonyl]-3-[5-chloro-2-(2-naphthalenylmethyl)phenyl]-2-propenamide, characterized by a distinct 5′-chloro substitution pattern that differentiates it from closely related EP3 antagonists such as L-798106 [1] [3].

Why L-826266 Cannot Be Substituted by Other EP3 Antagonists or Broad-Spectrum Prostanoid Ligands


Substitution of L-826266 with alternative EP3 antagonists or other prostanoid receptor ligands introduces significant experimental variability due to differences in receptor selectivity profiles, functional antagonism kinetics, and tissue-specific efficacy. Unlike broad-spectrum prostanoid antagonists, L-826266 exhibits a defined selectivity window: high-affinity EP3 antagonism (Ki = 0.8 nM) with 894-fold lower affinity for EP4 (Ki = 715 nM) and no detectable binding to EP1 or EP2 receptors at concentrations up to 5,000 nM . Furthermore, the compound's high lipophilicity confers slow antagonist kinetics in vascular preparations, a property that differs from less lipophilic congeners such as (DG)-3ap and may influence experimental timing and interpretation [1] [2]. The 5′-chloro substitution in L-826266, absent in L-798106, represents a critical structural determinant affecting both receptor binding and functional antagonism profiles [3]. These pharmacological and physicochemical distinctions necessitate compound-specific validation rather than class-based interchangeability.

Quantitative Differentiation of L-826266: Evidence-Based Comparison Against Analogues and In-Class Alternatives


EP3 Receptor Binding Affinity of L-826266 Versus EP4 and Other Prostanoid Receptors

L-826266 demonstrates high-affinity binding to the EP3 receptor with a Ki of 0.8 nM, representing a primary selectivity driver [1]. The compound exhibits substantially lower affinity for the EP4 receptor (Ki = 715 nM), corresponding to an 894-fold selectivity window [1]. In selectivity profiling, L-826266 shows no detectable binding to EP1 or EP2 receptors at concentrations up to 5,000 nM [2].

EP3 receptor prostanoid receptor binding affinity selectivity

Functional Antagonism of EP3-Mediated Vasoconstriction: L-826266 Versus Other Prostanoid Receptor Antagonists in Human Pulmonary Arteries

In isolated human pulmonary arteries, L-826266 (10 μM) shifted the concentration-response curve of the EP1/EP3 agonist sulprostone to the right, yielding an apparent pA2 value of 6.18 after 0.5 h incubation [1] . In contrast, the EP1 receptor antagonist SC-19920 (100 μM) produced no effect on sulprostone-induced vasoconstriction, and the TP receptor antagonist sulotroban (10 μM) induced only slight attenuation [1] . Extended incubation (3 h) with L-826266 (0.1-10 μM) produced concentration-dependent inhibition with a Schild plot-derived pA2 of 7.39, demonstrating time-dependent antagonism characteristic of this lipophilic compound [1] .

vasoconstriction pulmonary artery sulprostone functional antagonism pA2

Comparative Functional Antagonism Potency of L-826266 Across Multiple Tissues and Neurotransmitter Systems

L-826266 antagonizes sulprostone-induced inhibition of monoamine release across multiple rat and mouse tissue preparations with consistent pA2 values [1] . Schild plot analysis in rat cortex (noradrenaline release) yielded a pA2 of 7.56, with apparent pA2 values of 7.55 in mouse cortex (noradrenaline), 7.87 in rat vas deferens (noradrenaline), and 7.67 in rat cortex (serotonin release) [1] . In guinea-pig aorta, L-826266 exhibited a pA2 of 7.96 following 3 h antagonist exposure, compared to 7.58 for the structurally related analogue L-798106 under identical conditions [2] [3].

monoamine release neurotransmitter noradrenaline serotonin pA2 cortex vas deferens

In Vivo Efficacy of L-826266 in Seizure Models: Comparative Dosing Versus Other EP Receptor Antagonists

In the pentylenetetrazol (PTZ)-induced seizure model in adult male Wistar rats, intracerebroventricular (i.c.v.) administration of L-826266 increased the latency to both clonic and generalized tonic-clonic seizures [1] . The effective dose of L-826266 (1 nmol, i.c.v.) was lower than that required for the EP1 antagonist SC-19220 (10 nmol, i.c.v.) but higher than that for the EP4 antagonist L-161982 (750 pmol, i.c.v.) [1] [2]. In separate dose-ranging studies, L-826266 produced seizure delay across a 100-fold concentration range (0.01-1 nmol/site, i.c.v.) .

seizure PTZ anticonvulsant EP3 receptor in vivo latency

Slow Antagonist Kinetics of L-826266: Lipophilicity-Driven Onset Rate Comparison with Less Lipophilic Congeners

L-826266 exhibits slow antagonist kinetics in guinea-pig aorta preparations, requiring extended incubation times to achieve steady-state receptor blockade [1] [2]. At concentrations of 50-1,000 nM, L-826266 slowly inhibited established contraction to the primed EP3 agonist, with blockade incomplete at 60 minutes [1] [2]. In contrast, the less lipophilic EP3 antagonist (DG)-3ap (calculated logP = 3.93) exhibited faster onset kinetics under identical conditions [2] [3]. The slow kinetics correlate with the compound's high lipophilicity (calculated logP = 6.94 for L-826266) [2] [3].

antagonist kinetics lipophilicity slow onset guinea-pig aorta EP3 antagonist

Optimal Scientific Applications for L-826266 Based on Quantitative Differentiation Evidence


EP3 Receptor Pharmacological Validation in Vascular and Smooth Muscle Preparations

Based on the functional antagonism data in human pulmonary arteries (pA2 = 6.18-7.39), L-826266 is optimally suited for isolating EP3-mediated vasoconstriction responses [1] [2]. The compound's demonstrated selectivity over EP1 and TP receptors enables researchers to definitively attribute sulprostone-induced contraction to EP3 receptor activation [1]. For reproducible results, extended incubation times (≥3 h) are recommended to account for the compound's slow kinetics in vascular tissue [2] [3].

Monoamine Neurotransmitter Release Studies in CNS and Peripheral Tissues

L-826266 provides consistent functional antagonism across multiple neurotransmitter release models, with pA2 values ranging from 7.55 to 7.87 for noradrenaline and serotonin release in rat cortex, mouse cortex, and rat vas deferens [1] [2]. This reproducibility across species and tissues supports the compound's utility in mechanistic studies of EP3-mediated presynaptic inhibition of monoamine release [1]. The data indicate that L-826266 is suitable for comparative neurotransmitter studies but not for central cholinergic or retinal dopaminergic systems, where EP3 receptors are absent [1].

In Vivo Seizure and Convulsive Disorder Models Requiring EP3-Specific Pharmacological Dissection

The PTZ-induced seizure model data demonstrate that L-826266 (1 nmol, i.c.v.) produces measurable anticonvulsant effects with a dose profile distinct from EP1, EP2, and EP4 modulators [1] [2]. This differential dosing (10-fold lower than SC-19220; 1.33-fold higher than L-161982) enables researchers to design studies that isolate EP3 receptor contributions to seizure susceptibility and propagation [1] [3]. The 100-fold active dose range (0.01-1 nmol/site) provides flexibility for dose-response experimental designs [2] [3].

Comparative EP3 Antagonist Studies Requiring Structural Differentiation from L-798106

For research programs requiring distinction between structurally related EP3 antagonists, L-826266 offers a defined 5′-chloro substitution that confers enhanced functional potency in vascular preparations (pA2 = 7.96) compared to L-798106 (pA2 = 7.58) [1] [2]. The 2.4-fold potency difference and shared lipophilicity-driven slow kinetics make L-826266 the preferred tool for studies where maximizing EP3 blockade is prioritized, while the compound pair can be used together for structure-activity relationship (SAR) investigations [2] [3].

Quote Request

Request a Quote for L-826266

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.